Cyclooctane-1,5-dicarboxylic acid
Overview
Description
Cyclooctane-1,5-dicarboxylic acid is a dicarboxylic acid with the molecular formula C10H16O4 It features a cyclooctane ring with carboxylic acid groups at the 1 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooctane-1,5-dicarboxylic acid can be synthesized through the oxidative cleavage of cyclooctene. One common method involves using hydrogen peroxide (H2O2) and a tungsten-based catalyst. The reaction typically proceeds under mild conditions, with the tungsten catalyst facilitating the cleavage of the cyclooctene double bond to form the dicarboxylic acid .
Industrial Production Methods: Industrial production of this compound often involves similar oxidative cleavage processes. The use of environmentally friendly conditions and catalysts is emphasized to ensure high yields and minimal by-products. Electrochemical methods using nitrate salts as anodic mediators have also been explored for the production of dicarboxylic acids from cycloalkenes .
Chemical Reactions Analysis
Types of Reactions: Cyclooctane-1,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form shorter-chain dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and tungsten-based catalysts are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Alcohols and amines are used for esterification and amidation reactions, respectively.
Major Products:
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Cyclooctane-1,5-diol.
Substitution: Cyclooctane-1,5-dicarboxylate esters and amides.
Scientific Research Applications
Cyclooctane-1,5-dicarboxylic acid has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyamides, which are important materials for fibers, plastics, and resins.
Materials Science: The compound’s unique structure makes it a valuable building block for designing new materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds and pharmaceuticals.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action for cyclooctane-1,5-dicarboxylic acid in chemical reactions involves several steps:
Epoxidation: The initial step involves the formation of an epoxide intermediate.
Hydrolysis: The epoxide is hydrolyzed to form a diol.
Oxidation: The diol undergoes further oxidation to form the dicarboxylic acid.
Baeyer-Villiger Oxidation: This step involves the oxidation of the mono-aldehyde intermediate to form the final dicarboxylic acid product.
Comparison with Similar Compounds
Cyclooctane-1,5-dicarboxylic acid can be compared with other dicarboxylic acids such as:
Adipic Acid (Hexanedioic Acid): Commonly used in the production of nylon-6,6.
Sebacic Acid (Decanedioic Acid): Used in the manufacture of plasticizers and lubricants.
Cyclohexane-1,4-dicarboxylic Acid: Another cyclic dicarboxylic acid with applications in polymer chemistry.
Uniqueness: this compound’s larger ring size compared to cyclohexane-1,4-dicarboxylic acid provides different steric and electronic properties, making it suitable for specific applications where other dicarboxylic acids may not be as effective .
Properties
IUPAC Name |
cyclooctane-1,5-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)7-3-1-4-8(10(13)14)6-2-5-7/h7-8H,1-6H2,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXHXYGKBCOAFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCCC(C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297945 | |
Record name | cyclooctane-1,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70297945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3724-64-9 | |
Record name | 1,5-Cyclooctanedicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cyclooctane-1,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70297945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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